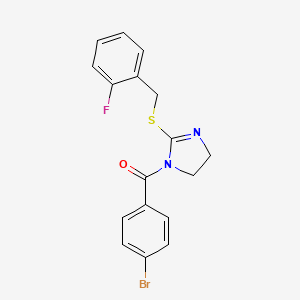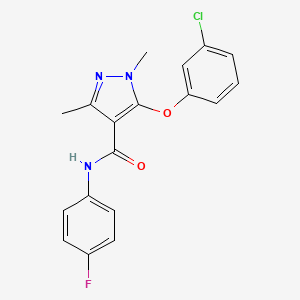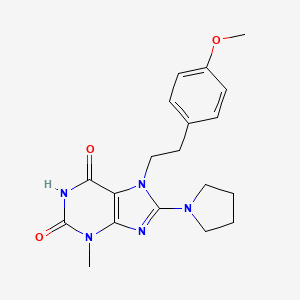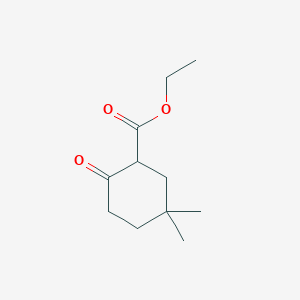![molecular formula C20H22FN3O3S B2666731 Ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878624-79-4](/img/structure/B2666731.png)
Ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The compound has several functional groups attached to it, including a fluorophenyl group, a methyl group, a propylthio group, and an ethyl carboxylate group. These groups can significantly influence the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction . The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ethyl carboxylate group could undergo reactions typical of esters, such as hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been involved in studies exploring environmentally friendly synthesis methods. For instance, it was used in the synthesis of chromone-pyrimidine coupled derivatives, which were evaluated for antimicrobial activity and found to have significant antibacterial and antifungal properties (Tiwari et al., 2018).
- It has also been utilized in the synthesis of novel fluorescent molecules, which could be exploited as attractive fluorophores due to their strong fluorescence intensity, surpassing their methyl analogues (Wu et al., 2006).
Biological Activity and Pharmaceutical Potential
- Several studies have investigated the compound's potential in pharmaceutical applications. For instance, derivatives of this compound were synthesized and tested for their antimicrobial activity. Some derivatives showed excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as fungi (Youssef et al., 2011).
- In another study, pyrimidine-carboxylate derivatives were synthesized and screened for antibacterial, antifungal, and antitumor activity, indicating the compound's versatility in medical research (Shanmugasundaram et al., 2011).
Material Science and Applied Chemistry
- The compound has been a part of studies in material science, particularly in the development of new heterocyclic systems. It was used in the preparation of new thieno[2,3-d]pyrimidines, contributing to the development of new materials with potentially unique properties (El-Kashef et al., 2010).
- Additionally, its derivatives have been used to study thermodynamic properties, such as combustion energies and enthalpies of formation, which are crucial for understanding the behavior of materials under different conditions (Klachko et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-4-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(3)22-17)19(26)27-5-2/h6-9,15H,4-5,10H2,1-3H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERYBZMCELAINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2666653.png)
![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)
![4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2666658.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)




![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)